

Crystal Structure of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1269253

[Get Quote](#)

Preamble: An exhaustive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for **8-Bromo-4-hydroxyquinoline-3-carboxylic acid**. For researchers and drug development professionals, access to precise structural data is critical for understanding molecular interactions, guiding synthesis efforts, and predicting physicochemical properties.

To fulfill the core requirements of a detailed technical guide, this document will instead provide a comprehensive analysis of a closely related and structurally characterized compound: 5,7-Dibromo-2-methylquinolin-8-ol. The methodologies, data presentation, and structural analyses provided herein serve as a robust template for what would be expected in a whitepaper for the originally requested compound, once its crystal structure is determined.

Introduction to 5,7-Dibromo-2-methylquinolin-8-ol

5,7-Dibromo-2-methylquinolin-8-ol is a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Compounds from this family are of significant interest due to their wide range of biological activities, which include antimicrobial, anticancer, and neuroprotective effects. The determination of their three-dimensional structure is paramount for understanding the structure-activity relationships (SAR) that govern their therapeutic potential. X-ray crystallography provides definitive insights into molecular geometry, conformation, and the supramolecular assembly driven by intermolecular forces. This guide details the synthesis,

crystallization, and complete single-crystal X-ray diffraction analysis of this exemplar compound.

Experimental Protocols

Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol

The synthesis of the title compound was adapted from the procedure described by Choi & Chi (2004).^[1]

- Reaction Setup: A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium bicarbonate (NaHCO_3 , 5 g) was prepared in methanol (MeOH, 50 ml).
- Bromination: A solution of bromine (5 ml) in methanol (50 ml) was added to the mixture.
- Stirring: The reaction mixture was stirred for 5 minutes at room temperature.
- Quenching: Sodium sulfite (Na_2SO_3 , 2.5 g) was added to quench the excess bromine.
- Isolation: The mixture was filtered and the collected solid was washed with water (100 ml).
- Drying: The resulting white solid was dried under vacuum to yield the raw product (8.9 g, 89% yield).

Crystallization

Single crystals suitable for X-ray diffraction were obtained through recrystallization. The raw product was dissolved in boiling ethanol and allowed to cool slowly to room temperature, which promoted the formation of high-quality single crystals.^[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a Bruker SMART CCD area-detector diffractometer.

- Data Collection: A suitable single crystal ($0.40 \times 0.24 \times 0.22$ mm) was mounted and maintained at a temperature of 93 K. Data were collected using Mo $\text{K}\alpha$ radiation ($\lambda = 0.71073$ Å). A total of 13,437 reflections were measured.

- Data Reduction: Data were processed using the SAINT software package. A multi-scan absorption correction was applied using SADABS.
- Structure Solution and Refinement: The structure was solved using direct methods with SHELXS97 and refined on F^2 by full-matrix least-squares using SHELXL97. Hydrogen atoms were placed in constrained positions.

Data Presentation

Crystal Data and Structure Refinement

The fundamental crystallographic parameters and refinement statistics are summarized below.

Parameter	Value
Chemical formula	C ₁₀ H ₇ Br ₂ NO
Formula weight	316.99 g/mol
Temperature	93 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	22.2221 (5) Å
b	4.0479 (1) Å
c	21.7221 (4) Å
α	90°
β	102.167 (1)°
γ	90°
Volume	1910.07 (7) Å ³
Z	8
Density (calculated)	2.203 Mg/m ³
Absorption coefficient	8.45 mm ⁻¹
F(000)	1216
Refinement Details	
Reflections collected	13437
Independent reflections	1727 [R(int) = 0.025]
Goodness-of-fit on F ²	1.11
Final R indices [I>2σ(I)]	R1 = 0.017, wR2 = 0.046

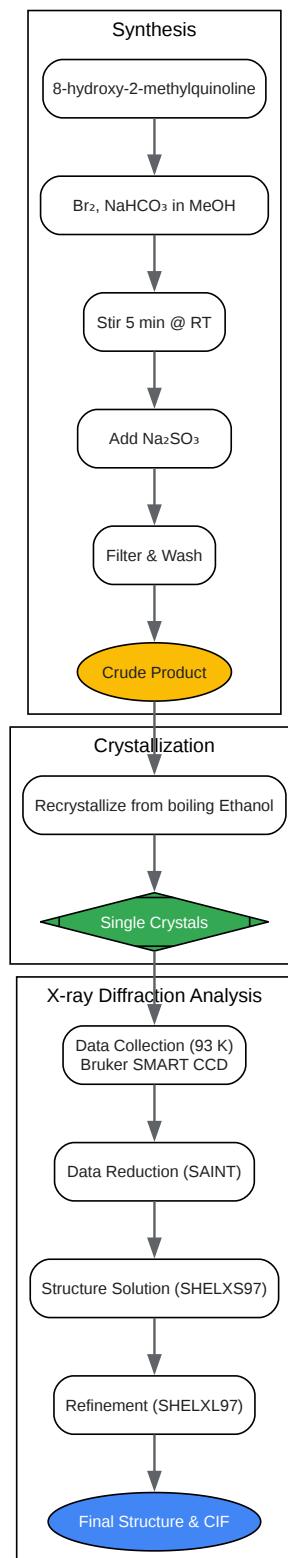
Largest diff. peak/ hole	0.36 and -0.60 e.Å ⁻³
--------------------------	----------------------------------

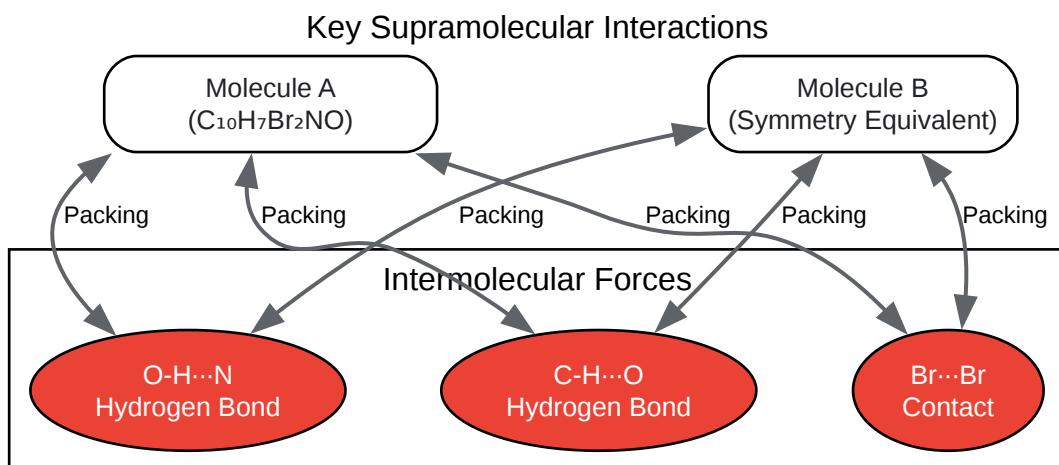
Data sourced from Schmidt et al. (2011).[\[1\]](#)

Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions, including hydrogen bonds and halogen contacts.

Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	Angle (°)
O—H...N	-	-	-	-
C—H...O	-	-	-	-


Contact Type	Distance (Å)
Br...Br	3.6284 (4)


(Note: Specific geometric parameters for hydrogen bonds were not available in the abstract).

Mandatory Visualizations

The following diagrams illustrate the key workflows and structural relationships as required.

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow from synthesis to final structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,7-Dibromo-2-methylquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269253#crystal-structure-of-8-bromo-4-hydroxyquinoline-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com